molecular formula C7H17ClN4O5 B022895 N1-b-D-Galactopyranosylamino-guanidine HCl CAS No. 109853-84-1

N1-b-D-Galactopyranosylamino-guanidine HCl

Cat. No.: B022895
CAS No.: 109853-84-1
M. Wt: 272.69 g/mol
InChI Key: OZWPFFIDQAQUEH-ZFWXJGAOSA-N
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Description

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is a fluorinated monosaccharide that contains an amino group on the 1’ carbon. This compound has been modified with methyl groups at the C6 and C7 positions to increase its stability and inhibit enzymatic hydrolysis . It is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is typically produced in specialized laboratories for research purposes .

Chemical Reactions Analysis

Types of Reactions

N1-b-D-Galactopyranosylamino-guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group on the 1’ carbon can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is employed in biochemical assays and studies involving monosaccharides.

    Medicine: Research involving N1-b-D-Galactopyranosylamino-guanidine hydrochloride focuses on its potential therapeutic applications and interactions with biological molecules.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-b-D-Galactopyranosylamino-guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the 1’ carbon allows it to participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes. The methyl groups at the C6 and C7 positions enhance its stability and inhibit enzymatic hydrolysis, allowing it to exert its effects more effectively .

Comparison with Similar Compounds

Similar Compounds

    N1-b-D-Glucopyranosylamino-guanidine hydrochloride: Similar in structure but with a glucopyranosyl ring instead of a galactopyranosyl ring.

    N1-b-D-Mannopyranosylamino-guanidine hydrochloride: Contains a mannopyranosyl ring, differing in the stereochemistry of the sugar moiety.

Uniqueness

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is unique due to its specific structural modifications, including the amino group on the 1’ carbon and the methyl groups at the C6 and C7 positions. These modifications enhance its stability and inhibit enzymatic hydrolysis, making it a valuable compound for research applications .

Properties

IUPAC Name

2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPFFIDQAQUEH-ZFWXJGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610308
Record name N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109853-84-1
Record name N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-b-D-Galactopyranosylamino-guanidine HCl
Reactant of Route 2
N1-b-D-Galactopyranosylamino-guanidine HCl
Reactant of Route 3
N1-b-D-Galactopyranosylamino-guanidine HCl
Reactant of Route 4
N1-b-D-Galactopyranosylamino-guanidine HCl
Reactant of Route 5
N1-b-D-Galactopyranosylamino-guanidine HCl
Reactant of Route 6
N1-b-D-Galactopyranosylamino-guanidine HCl

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